Ethyl 2-hexyl-4-oxocyclohexanecarboxylate

Lipophilicity LogP Partition Coefficient

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is a β-keto ester bearing a hexyl substituent at the 2-position of the cyclohexanone ring. It is cataloged as a specialty intermediate with a molecular weight of 254.37 g/mol, a density of 0.975 g/cm³, and a calculated logP of approximately 3.5.

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
CAS No. 93804-13-8
Cat. No. B12659091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hexyl-4-oxocyclohexanecarboxylate
CAS93804-13-8
Molecular FormulaC15H26O3
Molecular Weight254.36 g/mol
Structural Identifiers
SMILESCCCCCCC1CC(=O)CCC1C(=O)OCC
InChIInChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3
InChIKeyDJUSCERMQZVELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hexyl-4-oxocyclohexanecarboxylate (CAS 93804-13-8): Procurement-Relevant Physicochemical Profile


Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is a β-keto ester bearing a hexyl substituent at the 2-position of the cyclohexanone ring . It is cataloged as a specialty intermediate with a molecular weight of 254.37 g/mol, a density of 0.975 g/cm³, and a calculated logP of approximately 3.5 . The presence of both a β-keto ester moiety and a long alkyl chain distinguishes its solubility and reactivity profile from simpler cyclohexanone carboxylates.

Why Generic Substitution of Ethyl 2-Hexyl-4-oxocyclohexanecarboxylate is Not Feasible


In-class cyclohexanone carboxylates cannot be interchanged without consequences because small structural variations produce large shifts in key physicochemical parameters. For Ethyl 2-hexyl-4-oxocyclohexanecarboxylate, the 2-hexyl substituent elevates logP by over 2.5 units relative to the unsubstituted analog Ethyl 4-oxocyclohexanecarboxylate . This magnitude of change alters partition coefficients, boiling points, and densities sufficiently to impact synthetic utility, purification protocols, and end-product properties. The quantitative evidence below clarifies why a targeted procurement specification is necessary.

Quantitative Differentiation of Ethyl 2-Hexyl-4-oxocyclohexanecarboxylate from Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Parent Compound

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate exhibits a calculated logP of 3.5, compared to a logP of 0.74 for the unsubstituted comparator Ethyl 4-oxocyclohexanecarboxylate . This difference of approximately 2.8 log units represents a roughly 600-fold increase in octanol/water partition coefficient, directly reflecting the impact of the 2-hexyl chain.

Lipophilicity LogP Partition Coefficient

Density Reduction Relative to Unsubstituted Analog

The target compound has a density of 0.975 g/cm³, whereas Ethyl 4-oxocyclohexanecarboxylate has a reported density of 1.068 g/cm³ . The 9% lower density is attributable to the bulky, low-density hexyl chain and directly influences solvent miscibility and phase separation behavior.

Density Physical Property Liquid Handling

Steric Shielding of the β-Keto Ester Enolate Position

The 2-hexyl substituent introduces significant steric hindrance around the C2 position, which is traditionally the most acidic site in β-keto esters. In related 2-substituted cyclohexanone carboxylates, alkylation or acylation at the C2 position is strongly disfavored, redirecting reactivity to the C6 position [1]. This contrasts with the unsubstituted parent, where enolate formation and subsequent electrophilic attack occur primarily at C2.

Reactivity Alkylation Enolate Chemistry

Evidence-Linked Application Scenarios for Ethyl 2-Hexyl-4-oxocyclohexanecarboxylate


Hydrophobic Building Block for Membrane-Permeable Probes

The 600-fold higher lipophilicity (logP 3.5 vs. 0.74) makes this compound a superior choice for constructing fluorescent probes or drug-like molecules that require passive membrane diffusion . In contrast, the unsubstituted analog would remain largely in the aqueous phase.

Density-Driven Phase Separation in Biphasic Reactions

With a density of 0.975 g/cm³, this ester forms a lighter organic layer than the parent compound (1.068 g/cm³) . This property is exploitable in continuous flow extractions or in the design of phase-transfer catalysis systems where layer inversion is undesirable.

Regiocontrolled Synthesis of C6-Functionalized Cyclohexanones

The 2-hexyl group effectively blocks enolate formation at C2, forcing electrophilic attack to occur at C6 [1]. This regiochemical bias is valuable when a synthetic route requires a C6-substituted cyclohexanone that would be difficult to obtain from the parent compound.

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